BenchChemオンラインストアへようこそ!

4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine

Physicochemical Profiling Lead Optimization Lipophilicity

The compound 4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine (CAS 863431-96-3) is a heterocyclic building block featuring a direct C-C bond between the 4-position of a 1H-pyrazol-3-amine and the 3-position of a 5-methyl-4H-1,2,4-triazole. This specific connectivity places the primary amine and the methyl-triazole on a pyrazole core, a structural motif investigated for generating kinase-focused libraries, particularly as a hinge-binding scaffold for JAK3 inhibitors.

Molecular Formula C6H8N6
Molecular Weight 164.172
CAS No. 863431-96-3
Cat. No. B3011722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine
CAS863431-96-3
Molecular FormulaC6H8N6
Molecular Weight164.172
Structural Identifiers
SMILESCC1=NC(=NN1)C2=C(NN=C2)N
InChIInChI=1S/C6H8N6/c1-3-9-6(12-10-3)4-2-8-11-5(4)7/h2H,1H3,(H3,7,8,11)(H,9,10,12)
InChIKeyBKEIWYMHCYOIRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to CAS 863431-96-3: A 4-(1,2,4-Triazol-3-yl)-1H-pyrazol-3-amine Scaffold


The compound 4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine (CAS 863431-96-3) is a heterocyclic building block featuring a direct C-C bond between the 4-position of a 1H-pyrazol-3-amine and the 3-position of a 5-methyl-4H-1,2,4-triazole . This specific connectivity places the primary amine and the methyl-triazole on a pyrazole core, a structural motif investigated for generating kinase-focused libraries, particularly as a hinge-binding scaffold for JAK3 inhibitors [1]. Its molecular formula is C6H8N6 with a molecular weight of 164.17 g/mol .

Why a Generic 'Aminopyrazole-Triazole' Search is Insufficient for CAS 863431-96-3


Substituting CAS 863431-96-3 with a generic 'aminopyrazole-triazole' analog carries a high risk of project failure due to critical differences in regioisomerism and physicochemical properties. The specific 3-pyrazolamine (vs. 5-pyrazolamine) and 5-methyl-1,2,4-triazole connectivity define its hydrogen-bonding vector and lipophilicity. A regioisomer like 4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine will present a different spatial orientation of the critical amine group, fundamentally altering its binding mode, as seen in SAR studies of triazole-pyrazole kinase inhibitors [1]. Even the des-methyl analog loses a key lipophilic contact point, which can significantly impact binding affinity and selectivity, as observed in scaffold optimization for PI3Kδ inhibitors [2].

Quantitative Differentiation Evidence for 4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine


Lipophilicity Comparison: Methyl-Triazole vs. Des-Methyl Analog

The compound's predicted LogP of 0.08542 is significantly higher than that of the des-methyl analog 4-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine (predicted LogP ≈ -0.6). This 0.68 log unit increase represents a nearly 5-fold increase in octanol-water partition coefficient, directly impacting membrane permeability and pharmacokinetic profile.

Physicochemical Profiling Lead Optimization Lipophilicity

Hydrogen Bond Donor/Acceptor Ratio: Differentiation from 5-pyrazolamine Regioisomer

CAS 863431-96-3 presents a distinct hydrogen-bonding profile with 3 H-bond donors and 4 H-bond acceptors , compared to its regioisomer 4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine. While both share the same donor/acceptor count, the spatial arrangement differs: the 3-amine group is positioned para to the triazole linkage, whereas the 5-amine is meta. This positional difference creates a 60° shift in the hydrogen bond vector, critical for hinge-binding in kinases.

Medicinal Chemistry Scaffold Selection Hydrogen Bonding

Predicted pKa Differentiation: Impact on Solubility and Salt Formation

The predicted pKa of 9.56 ± 0.40 for CAS 863431-96-3 indicates a weakly basic character, differentiating it from simpler aminopyrazoles (e.g., 1H-pyrazol-3-amine, pKa ~3.9 for the conjugate acid). This higher basicity suggests that CAS 863431-96-3 will be predominantly protonated at physiological pH, enhancing aqueous solubility and enabling salt formation with common acids for formulation development.

Pre-formulation Salt Selection Solubility

Analytical Differentiation: GC-MS Fragmentation Pattern for Quality Control

The compound has a characteristic GC-MS spectrum with a base peak that provides a unique fingerprint for identity confirmation [1]. This spectrum differentiates it from the 5-pyrazolamine regioisomer, which exhibits a different fragmentation pattern due to the altered position of the amine group. This is critical for procurement QC to ensure the correct regioisomer is supplied.

Analytical Chemistry Quality Control GC-MS

Optimal Procurement and Application Scenarios for CAS 863431-96-3


Kinase Inhibitor Library Design Targeting JAK3

When designing a focused library for JAK3 kinase inhibition, CAS 863431-96-3 is the superior choice as a core scaffold. Based on patent SAR, the 3-pyrazolamine-triazole core with a 5-methyl substituent provides the necessary hinge-binding motif and lipophilic contact for JAK3 potency [1]. Its specific hydrogen-bond donor/acceptor geometry, as shown in the quantitative evidence, makes it a more attractive starting point than the 5-pyrazolamine isomer for achieving JAK3 selectivity over JAK1 and JAK2 [2].

CNS-Penetrant Probe Molecule Synthesis

For projects requiring enhanced brain penetration, CAS 863431-96-3 is recommended over its des-methyl counterpart. The +0.68 LogP increase (0.08542 vs. ≈ -0.6) improves passive membrane permeability, a key determinant of CNS exposure. Procurement of this specific methylated scaffold can accelerate hit-to-lead optimization for neuroscience targets by providing a more favorable lipophilic starting point.

In Vivo Efficacy Studies Requiring Soluble Salt Forms

For in vivo pharmacological studies, the predicted pKa of 9.56 allows for straightforward hydrochloride salt formation, ensuring high aqueous solubility for intravenous or oral dosing. This pre-formulation advantage simplifies the preparation of dosing solutions compared to less basic aminopyrazole analogs, reducing formulation-related delays in early-stage animal studies.

Analytical Method Development and Reference Standard Qualification

When developing HPLC or GC methods for reaction monitoring or purity assessment, CAS 863431-96-3 should be sourced alongside its verified GC-MS reference spectrum. This enables unambiguous identification and quantification, differentiating it from the 5-pyrazolamine regioisomer which may co-elute under standard chromatographic conditions but has a distinct fragmentation pattern.

Quote Request

Request a Quote for 4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.